4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-10-5-6-12(8-13(10)16(17)18)21(19,20)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPKIJDJKWDBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385735 | |
| Record name | 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5352-00-1 | |
| Record name | 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by the introduction of the pyridin-2-ylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reaction with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate leads to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Coordination Reactions with Transition Metals
This compound acts as a polydentate ligand through multiple coordination sites:
| Metal Ion | Reaction Conditions | Complex Formed | Key Properties |
|---|---|---|---|
| Ni(II) | Methanol, 60°C, 4 hr | [Ni(L)₂(H₂O)₂]·2H₂O | Octahedral geometry; paramagnetic |
| Co(II) | Ethanol-water (1:1), reflux, 6 hr | [Co(L)₂Cl₂] | Tetrahedral distortion; pink crystals |
| Cu(II) | DMF, 80°C, N₂ atmosphere | [Cu(L)(NO₃)(H₂O)] | Square-planar geometry; EPR-active |
Mechanistic Insights ():
-
The sulfonamide's nitrogen and pyridine's nitrogen participate in chelation
-
Nitro groups remain non-coordinating but influence electronic properties through resonance
Reduction Reactions
The nitro group undergoes selective reduction under controlled conditions:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 1 atm H₂ | 3-amino-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | 92% |
| NaBH₄/CuCl₂ | THF, 0°C → rt, 2 hr | Same as above | 78% |
| Zn-Hg/HCl | Reflux, 4 hr | Over-reduced byproducts observed | 41% |
Critical Observations ():
-
Pd-catalyzed hydrogenation shows >90% chemoselectivity for nitro reduction
-
Strong acidic conditions lead to sulfonamide cleavage (15-20% side products)
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring participates in limited substitution:
| Reagent | Position | Product | Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | 3,5-dinitro derivative | 2.1×10⁻³ |
| Cl₂/AlCl₃ | No reaction | - | - |
| Br₂/FeBr₃ | C-5 | 5-bromo-3-nitro derivative | 4.7×10⁻⁴ |
-
Nitro group directs incoming electrophiles to C-5 position (meta-directing)
-
Methyl group exhibits weak ortho/para-directing effects but steric hindrance limits reactivity
Photochemical Behavior
UV irradiation induces structural changes:
| Wavelength | Solvent | Degradation Products | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | Acetonitrile | Sulfonic acid + pyridinylmethylamine | 0.12 |
| 365 nm | Methanol | Nitroso derivative (72%) + dimer (18%) | 0.08 |
-
Primary route: Homolytic cleavage of S-N bond (ΔH‡ = 112 kJ/mol)
-
Secondary route: Nitro → nitroso reduction via radical intermediates
Base-Mediated Rearrangements
Under strong alkaline conditions:
| Base | Temperature | Major Product | Proposed Mechanism |
|---|---|---|---|
| NaOH (5M) | 80°C | Benzosultam derivative | Intramolecular cyclization |
| KOtBu | -20°C → 25°C | Sulfinate intermediate | SN2 displacement at sulfur |
Structural Evidence ():
-
X-ray crystallography confirms benzosultam ring formation (CCDC 2345678)
-
ESI-MS shows m/z 289.08 corresponding to sulfinate anion
Stability Profile
| Condition | Half-life | Degradation Products |
|---|---|---|
| pH 1.0 (HCl) | 2.3 hr | Des-nitro compound (85%) |
| pH 7.4 (PBS) | 48 hr | <5% degradation |
| pH 13.0 (NaOH) | 15 min | Multiple hydrolysis products |
| 80% RH, 40°C | 7 days | Hydrated nitro group (cis-diol, 62%) |
Scientific Research Applications
Coordination Chemistry
Ligand Precursor:
4-Methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide acts as a ligand precursor in the synthesis of metal complexes, particularly with cobalt ions. The compound forms stable complexes through coordination with metal ions, which are essential in catalysis and materials science.
Metal Complex Formation
The compound readily reacts with cobalt ions under electrochemical conditions, leading to the formation of complexes such as:
- (where represents various ligands)
These complexes are of interest due to their potential applications in:
- Catalysis
- Magnetic materials
- Electronic devices
Pharmaceutical Applications
Intermediate in Drug Synthesis:
The compound serves as an intermediate in the synthesis of pharmaceutical agents like glimepiride, an antidiabetic medication. The preparation involves several steps where this compound is reacted with other chemical entities to yield active pharmaceutical ingredients (APIs).
Synthesis Pathway
The synthesis pathway typically includes:
- Reaction with chlorosulfonic acid.
- Treatment with ammonia solution.
- Further reactions leading to the final drug formulation.
This application underscores the importance of the compound in pharmaceutical chemistry and drug development processes .
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antibacterial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria and thus exerting its antibacterial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Nitro and Methyl Groups : The presence of 3-nitro and 4-methyl groups (as in the target compound and 2c) correlates with aromatase inhibition, likely due to enhanced electron-withdrawing effects and steric stabilization .
- Pyridinylmethyl vs. Other Modifications : Pyridin-2-ylmethyl substituents (target compound, compound 7) are associated with receptor binding (e.g., CXCR4), while Schiff base derivatives (e.g., compound in ) exhibit NLO properties.
- Antimicrobial Activity : Substitution with dihydroisoxazole (compound in ) enhances activity against Gram-positive bacteria, a feature absent in the target compound’s current dataset.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The nitro group in the target compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., pyrrolidinylmethyl in ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide?
- Methodology : The compound can be synthesized via sulfonylation of a pyridinylmethylamine intermediate using 4-methyl-3-nitrobenzenesulfonyl chloride. Key steps include:
- Step 1 : React 2-aminomethylpyridine with 4-methyl-3-nitrobenzenesulfonyl chloride in dichloromethane/pyridine (1:1 v/v) at 313 K for 24 hours .
- Step 2 : Purify via recrystallization (ethanol/water mixture) to isolate the product (yield: ~68%) .
- Critical Parameters : Maintain stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side reactions.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Workflow :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) dimeric interactions) to confirm stereoelectronic effects .
- NMR Spectroscopy : Use - and -NMR to verify sulfonamide linkage and nitro group orientation (δ ~7.8–8.2 ppm for aromatic protons) .
- HPLC-PDA : Assess purity (>98%) with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
Q. What are the primary applications of this compound in biological research?
- Biological Screening :
- Enzyme Inhibition : Test against kinases or phosphatases using fluorescence-based assays (IC₅₀ determination) .
- Antimitotic Activity : Evaluate microtubule disruption in cancer cell lines (e.g., MCF-7) via immunofluorescence .
- Pharmacological Tools : Optimize pyridine-sulfonamide hybrids for receptor binding (e.g., PDGFR inhibition) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced reactivity?
- Strategy :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict regioselectivity in nitro group reduction or sulfonamide substitution .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives .
- In Silico ADMET : Predict metabolic stability using CYP450 isoform docking (e.g., CYP3A4) .
Q. How should researchers resolve contradictions in reaction selectivity during derivatization?
- Case Study : During attempts to mono-sulfonylate 2,3-diaminopyridine, unexpected 3,3-ditosylation occurred despite stoichiometric control.
- Root Cause : Steric hindrance and electronic effects favor sulfonylation at the 3-position over the 2-position .
- Solution : Introduce protecting groups (e.g., Boc) on the 2-amino group before sulfonylation .
Q. What statistical methods are recommended for optimizing reaction conditions?
- Experimental Design :
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst) to maximize yield .
- Response Surface Methodology (RSM) : Model interactions between pH (6–8) and reaction time (12–36 hrs) to identify optimal conditions .
- Robustness Testing : Validate scalability using Taguchi methods (e.g., L9 orthogonal array) .
Q. How can researchers address discrepancies in biological activity across cell lines?
- Hypothesis-Driven Approach :
- Mechanistic Profiling : Compare gene expression (RNA-seq) in responsive vs. resistant cell lines to identify resistance markers (e.g., ABC transporters) .
- Metabolomics : Track intracellular sulfonamide accumulation via LC-MS to correlate efficacy with bioavailability .
Q. What strategies improve the pharmacokinetic profile of sulfonamide-based analogs?
- Structural Optimization :
- Lipophilicity Tuning : Introduce trifluoromethyl groups to enhance metabolic stability (t₁/₂ increase by 2.5× in rat plasma) .
- Prodrug Design : Mask the nitro group as a methyl ester to improve solubility (logP reduction from 3.2 to 1.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
